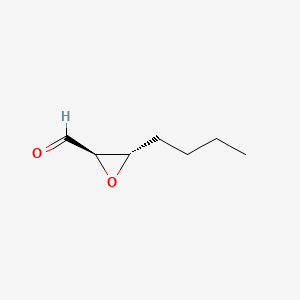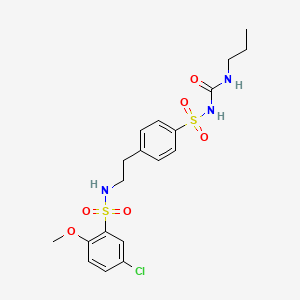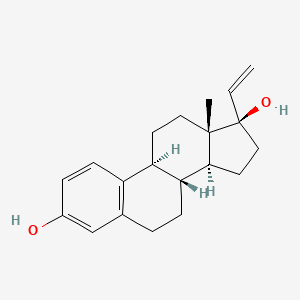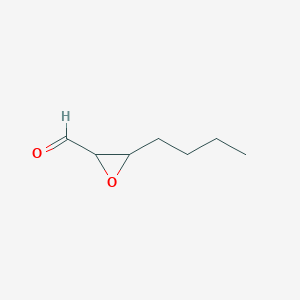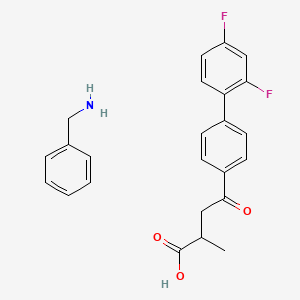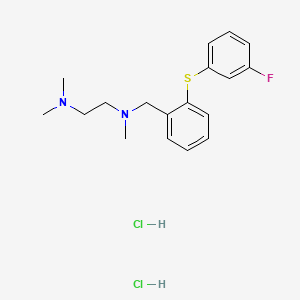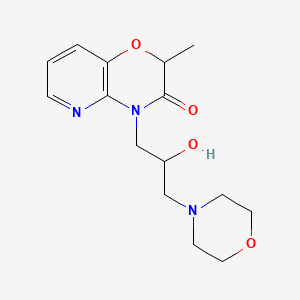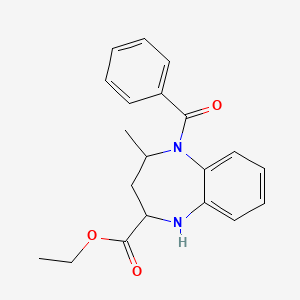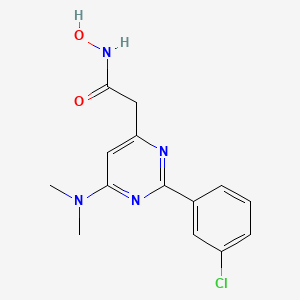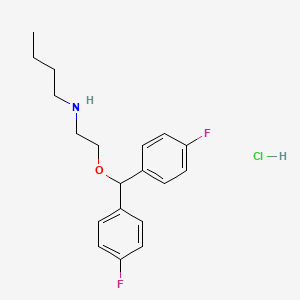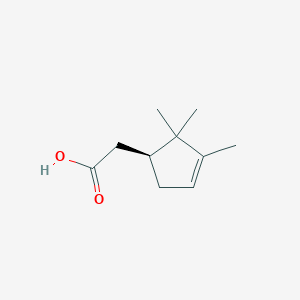
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is an organic compound with the molecular formula C10H16O2. This compound is characterized by a cyclopentene ring substituted with acetic acid and three methyl groups. The (1S) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which is a five-membered ring containing a double bond.
Methylation: The cyclopentene undergoes methylation to introduce the three methyl groups at the 2 and 3 positions.
Acetic Acid Introduction: The acetic acid group is introduced through a series of reactions involving the formation of an intermediate, such as an ester or an aldehyde, followed by oxidation or hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the acetic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, ®-: This compound has a similar structure but with an aldehyde group instead of an acetic acid group.
2,2,3-Trimethyl-5-oxo-3-cyclopentene-1-acetic acid: Another related compound with a ketone group.
Uniqueness
3-Cyclopentene-1-acetic acid, 2,2,3-trimethyl-, (1S)- is unique due to its specific stereochemistry and the presence of the acetic acid group
Propiedades
Número CAS |
16493-09-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h4,8H,5-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
RKLDHGIEBMSKAK-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC[C@H](C1(C)C)CC(=O)O |
SMILES canónico |
CC1=CCC(C1(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


